![molecular formula C10H17NO B12568687 (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 185520-26-7](/img/structure/B12568687.png)
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one has significant potential in various scientific research fields:
Mécanisme D'action
The mechanism of action of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the specific substituents of (1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one.
Tropane alkaloids: These compounds have a similar bicyclic structure and are known for their biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
185520-26-7 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10?/m1/s1 |
Clé InChI |
FHCJGBJYGBMEJH-PVSHWOEXSA-N |
SMILES isomérique |
CC1([C@@H]2CCC1(CNC2=O)C)C |
SMILES canonique |
CC1(C2CCC1(CNC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


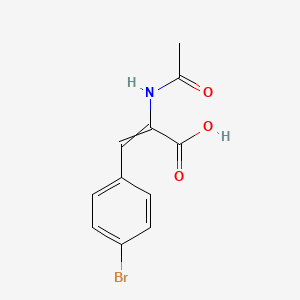
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
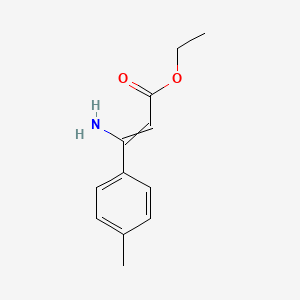
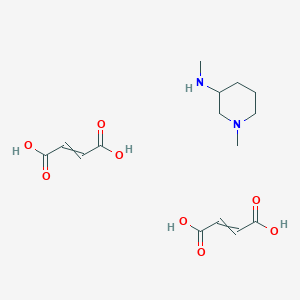
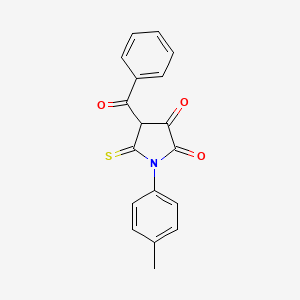
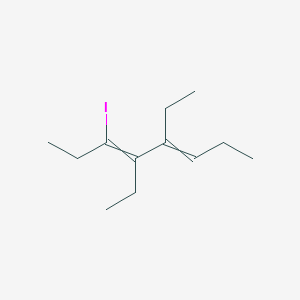
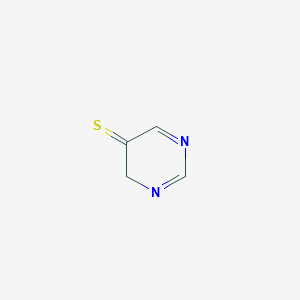


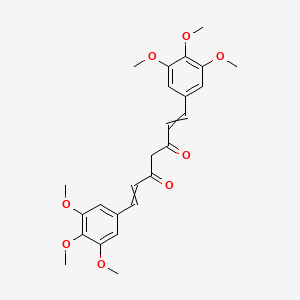
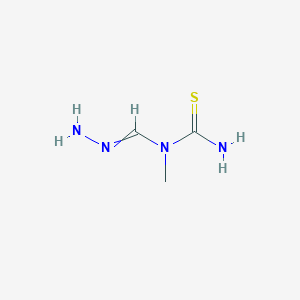
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)

